Hydrogen-Bond Donor Count Differentiation: 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide vs. 4-Fluoro-N-(pyridin-3-yl)benzamide
The target compound possesses two hydrogen-bond donors (3-NH₂ and amide N-H) versus only one HBD (amide N-H) for the des-amino comparator 4-fluoro-N-(pyridin-3-yl)benzamide [1]. This additional HBD, contributed by the 3-amino group, is positioned meta to the amide linkage and is available for interactions with polar residues in target binding sites—a feature absent in the 4-fluoro analog. Both compounds share three hydrogen-bond acceptors (amide C=O, pyridine N, and fluorine). The difference in HBD count is architecturally significant for kinase hinge-binding motifs, where an additional donor can engage the gatekeeper residue or ribose pocket [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (3-NH₂ + amide N-H); HBA = 3 |
| Comparator Or Baseline | 4-Fluoro-N-(pyridin-3-yl)benzamide: HBD = 1 (amide N-H only); HBA = 2 |
| Quantified Difference | ΔHBD = +1 (target vs. comparator); ΔHBA = +1 |
| Conditions | Calculated physicochemical parameters (ChemBase, Chemscene computational models) |
Why This Matters
The additional hydrogen-bond donor enables distinct binding-mode exploration in structure-based drug design, particularly for kinase targets where hinge-region HBD interactions are critical for potency and selectivity.
- [1] ChemBase. 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide, CBID:124401. HBD = 2, HBA = 3. View Source
- [2] Hobson AD, Judge RA, Aguirre AL, et al. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. J Med Chem. 2018;61(24):11074-11100. doi:10.1021/acs.jmedchem.8b01098. (PDB 6E99: amino-pyridinylbenzamide inhibitor co-crystal structure demonstrating hinge-binding HBD interactions.) View Source
